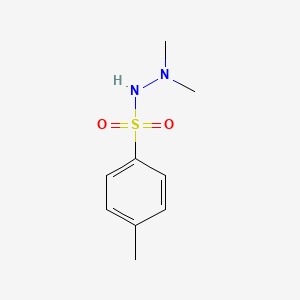
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a dimethylamino group, and a keto group on a benzene ring. This compound is known for its applications in various fields, including organic synthesis, photoinitiation, and as an intermediate in pharmaceutical manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate can be synthesized through several methods. One common approach involves the esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 4-(dimethylamino)benzoyl chloride with ethyl alcohol. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for temperature and pH control is common to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)benzoic acid.
Reduction: Formation of ethyl 4-(dimethylamino)-b-hydroxy-b-oxo-benzenepropanoate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of unsaturated prepolymers, leading to the formation of cross-linked polymer networks. This process is crucial in applications such as UV-curable coatings and inks.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the keto group, making it less reactive in certain photoinitiation processes.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of an ester group, leading to different reactivity and applications.
2-Ethylhexyl 4-(dimethylamino)benzoate: Used as a UV filter in sunscreens, highlighting its application in personal care products.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications.
Eigenschaften
IUPAC Name |
ethyl 3-[4-(dimethylamino)phenyl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)9-12(15)10-5-7-11(8-6-10)14(2)3/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVBUQAAXRNQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(2,3-dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2519839.png)


![4-[2-(2,6-Dioxocyclohexylidene)-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B2519847.png)
![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/new.no-structure.jpg)
![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)

![2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2519854.png)
![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2519855.png)


![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)
![2-[(E)-2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B2519860.png)

